(E)-3-[4-(benzyloxy)phenyl]-1-(4-benzylpiperazino)-2-propen-1-one
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Overview
Description
(E)-3-[4-(benzyloxy)phenyl]-1-(4-benzylpiperazino)-2-propen-1-one is a synthetic organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a benzyloxyphenyl group and a benzylpiperazino moiety connected through a propenone linkage, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[4-(benzyloxy)phenyl]-1-(4-benzylpiperazino)-2-propen-1-one typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzaldehyde.
Synthesis of the Piperazine Derivative: The next step involves the reaction of 4-(benzyloxy)benzaldehyde with 1-benzylpiperazine in the presence of a suitable catalyst to form the intermediate product.
Formation of the Final Compound: The final step involves the condensation of the intermediate product with an appropriate propenone derivative under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[4-(benzyloxy)phenyl]-1-(4-benzylpiperazino)-2-propen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of benzyloxybenzoic acid or benzylpiperazino ketones.
Reduction: Formation of benzyloxyphenyl alcohols or benzylpiperazino amines.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
(E)-3-[4-(benzyloxy)phenyl]-1-(4-benzylpiperazino)-2-propen-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-3-[4-(benzyloxy)phenyl]-1-(4-benzylpiperazino)-2-propen-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-[4-(methoxy)phenyl]-1-(4-methylpiperazino)-2-propen-1-one
- (E)-3-[4-(ethoxy)phenyl]-1-(4-ethylpiperazino)-2-propen-1-one
- (E)-3-[4-(propoxy)phenyl]-1-(4-propylpiperazino)-2-propen-1-one
Uniqueness
(E)-3-[4-(benzyloxy)phenyl]-1-(4-benzylpiperazino)-2-propen-1-one is unique due to the presence of both benzyloxy and benzylpiperazino groups, which confer distinct chemical and biological properties. These structural features may enhance its binding affinity to specific molecular targets and improve its stability and solubility compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(E)-1-(4-benzylpiperazin-1-yl)-3-(4-phenylmethoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O2/c30-27(29-19-17-28(18-20-29)21-24-7-3-1-4-8-24)16-13-23-11-14-26(15-12-23)31-22-25-9-5-2-6-10-25/h1-16H,17-22H2/b16-13+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBRHLZBEAGJCT-DTQAZKPQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C=CC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)/C=C/C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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